molecular formula C26H45NO3 B12664685 Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester CAS No. 220229-87-8

Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester

Cat. No.: B12664685
CAS No.: 220229-87-8
M. Wt: 419.6 g/mol
InChI Key: PTYHPOBRZDGZNH-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a hexadecyl group, and the aromatic ring is substituted with an amino group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The esterification of the carboxyl group with hexadecanol is then carried out under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step. Continuous flow reactors and other advanced technologies may be used to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-amino-4-(1-methylethoxy)-, ethyl ester
  • Benzoic acid, 3-amino-4-(1-methylethoxy)-, methyl ester
  • Benzoic acid, 3-amino-4-(1-methylethoxy)-, butyl ester

Uniqueness

Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is unique due to its long hexadecyl ester chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in certain industrial and biological applications.

Properties

CAS No.

220229-87-8

Molecular Formula

C26H45NO3

Molecular Weight

419.6 g/mol

IUPAC Name

hexadecyl 3-amino-4-propan-2-yloxybenzoate

InChI

InChI=1S/C26H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-26(28)23-18-19-25(24(27)21-23)30-22(2)3/h18-19,21-22H,4-17,20,27H2,1-3H3

InChI Key

PTYHPOBRZDGZNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N

Origin of Product

United States

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